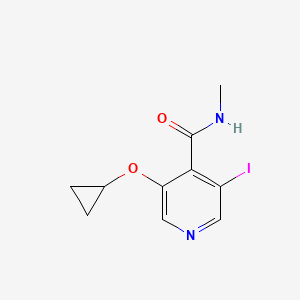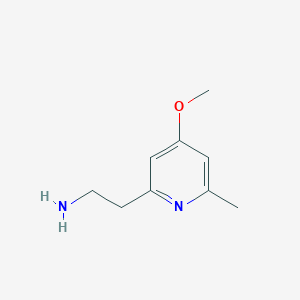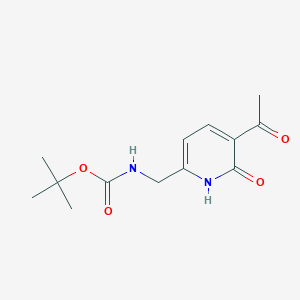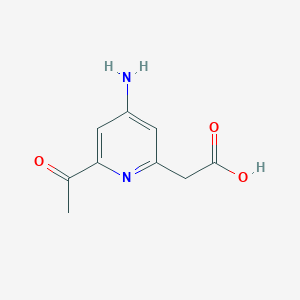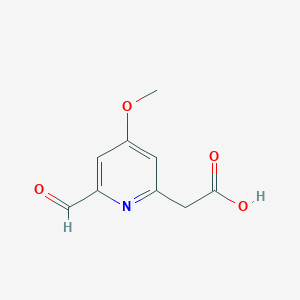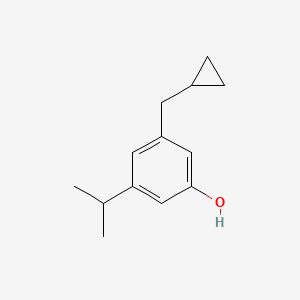
5-(Aminomethyl)isophthalonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Aminomethyl)isophthalonitrile is an organic compound characterized by the presence of an aminomethyl group attached to an isophthalonitrile structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)isophthalonitrile typically involves the reaction of isophthalonitrile with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the selective formation of the aminomethyl derivative. The process can be summarized as follows:
Reactants: Isophthalonitrile, formaldehyde, ammonia.
Conditions: The reaction is usually conducted in an aqueous medium at elevated temperatures.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalysts and reaction conditions ensures efficient production on a large scale.
化学反応の分析
Types of Reactions: 5-(Aminomethyl)isophthalonitrile undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding nitriles or amides.
Reduction: The nitrile groups can be reduced to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of amides or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
5-(Aminomethyl)isophthalonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 5-(Aminomethyl)isophthalonitrile involves its interaction with various molecular targets. The aminomethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The pathways involved may include:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity.
類似化合物との比較
Isophthalonitrile: Lacks the aminomethyl group, resulting in different reactivity and applications.
5-(Hydroxymethyl)isophthalonitrile: Contains a hydroxymethyl group instead of an aminomethyl group, leading to different chemical properties.
特性
分子式 |
C9H7N3 |
|---|---|
分子量 |
157.17 g/mol |
IUPAC名 |
5-(aminomethyl)benzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C9H7N3/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3H,4,10H2 |
InChIキー |
XQLZPJYBTHYMSO-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1C#N)C#N)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[2-(4-Methylphenyl)-1H-imidazol-5-YL]methanamine](/img/structure/B14845785.png)
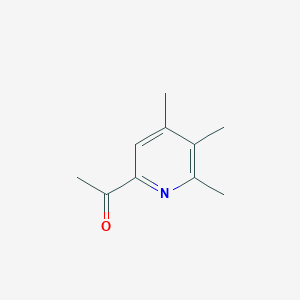
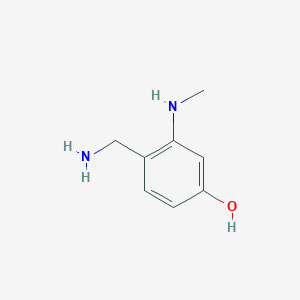
![(6-Bromoimidazo[1,2-A]pyrimidin-3-YL)methanamine](/img/structure/B14845803.png)
